molecular formula C15H16 B12801828 Nona-1,4-diyn-1-ylbenzene CAS No. 6088-98-8

Nona-1,4-diyn-1-ylbenzene

Cat. No.: B12801828
CAS No.: 6088-98-8
M. Wt: 196.29 g/mol
InChI Key: XJLIHHZYHAHLLS-UHFFFAOYSA-N
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Description

Nona-1,4-diyn-1-ylbenzene is an organic compound with the molecular formula C15H16 It is characterized by the presence of a benzene ring substituted with a nona-1,4-diyn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-1,4-diyn-1-ylbenzene can be synthesized through various synthetic routes. One common method involves the oxidative coupling of acetylene derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Nona-1,4-diyn-1-ylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents under controlled conditions.

Major Products Formed

Scientific Research Applications

Nona-1,4-diyn-1-ylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of nona-1,4-diyn-1-ylbenzene involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diethynylbenzene: Similar structure but with ethynyl groups instead of nona-1,4-diyn-1-yl.

    1,4-Bis(phenylethynyl)benzene: Contains phenylethynyl groups, offering different reactivity and applications.

Uniqueness

Nona-1,4-diyn-1-ylbenzene is unique due to its longer carbon chain and the presence of multiple triple bonds, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and organic synthesis .

Properties

6088-98-8

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

nona-1,4-diynylbenzene

InChI

InChI=1S/C15H16/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-4,7H2,1H3

InChI Key

XJLIHHZYHAHLLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC#CC1=CC=CC=C1

Origin of Product

United States

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